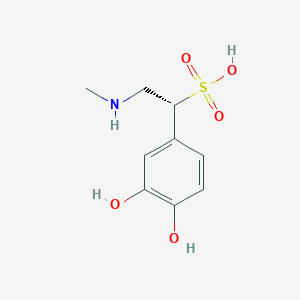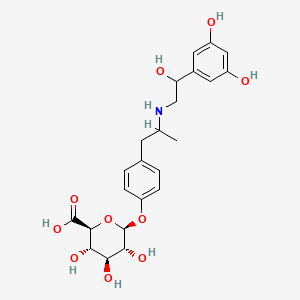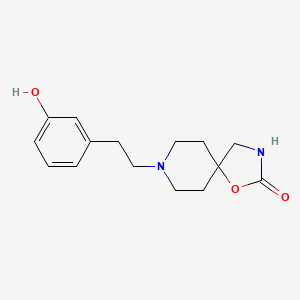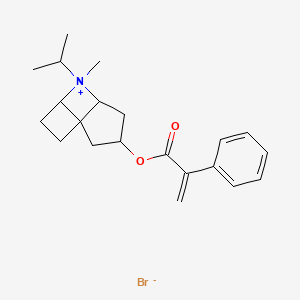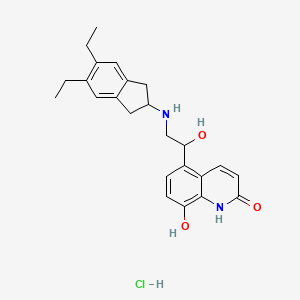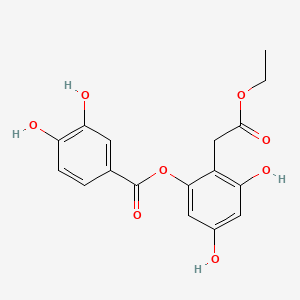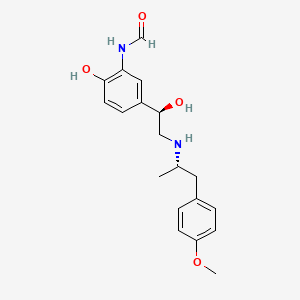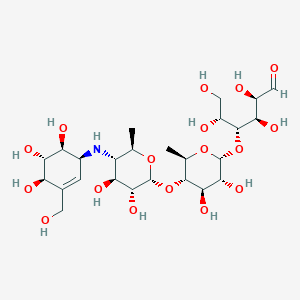
5-Chlorodescyano Citalopram Oxalate
概要
説明
5-Chlorodescyano Citalopram Oxalate is a derivative of the well-known antidepressant drug, citalopram. It is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of major depressive disorder and anxiety disorders. This compound is characterized by the presence of a chlorine atom replacing the cyano group in the citalopram structure, which may alter its pharmacological properties.
科学的研究の応用
5-Chlorodescyano Citalopram Oxalate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of SSRI mechanisms and structure-activity relationships.
Biology: Investigated for its effects on serotonin reuptake and potential therapeutic applications in mood disorders.
Medicine: Explored as a potential antidepressant with modified pharmacological properties compared to citalopram.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
作用機序
Target of Action
5-Chlorodescyano Citalopram Oxalate primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By targeting SERT, this compound can influence serotonergic function in the central nervous system .
Mode of Action
This compound, like other selective serotonin reuptake inhibitors (SSRIs), enhances serotonergic activity by binding to the orthosteric (i.e., primary) binding site on SERT . This is the same site to which endogenous serotonin binds, and thus, this compound prevents the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular serotonin levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life of this compound is about 27–33 hours, which is consistent with once-daily administration . This compound is metabolized by the cytochrome P450 (CYP) isoenzymes CYP2C19, CYP2D6, and CYP3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonergic activity in the central nervous system . This can result in therapeutic effects in the treatment of conditions such as major depressive disorder and generalized anxiety disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pharmacokinetics of this compound can be affected by factors such as the patient’s age, sex, and the presence of renal or hepatic impairment . Additionally, the action of this compound can be influenced by interactions with other drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorodescyano Citalopram Oxalate typically involves the substitution of the cyano group in citalopram with a chlorine atom. This can be achieved through various chemical reactions, including halogenation. The process often involves the use of reagents such as cuprous chloride or other halogenating agents under controlled conditions to ensure the selective substitution of the cyano group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of intermediate compounds, resolution of enantiomers, and cyclization to obtain the final product. The use of oxalate salts is common in the purification and isolation steps to ensure high purity and yield .
化学反応の分析
Types of Reactions
5-Chlorodescyano Citalopram Oxalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
類似化合物との比較
Similar Compounds
Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers, used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for the serotonin transporter.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile .
Uniqueness
5-Chlorodescyano Citalopram Oxalate is unique due to the presence of a chlorine atom in place of the cyano group, which may result in different pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .
特性
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMNENXWJCPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747324 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-46-6 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




